molecular formula C16H18ClN3O3 B7351256 3-(4-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide

Cat. No. B7351256
M. Wt: 335.78 g/mol
InChI Key: TZIVUGGFLNVTAP-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide, also known as CP-94,253, is a synthetic compound that belongs to the class of pyrazole carboxamides. It was first synthesized in the 1990s and has been widely used in scientific research as a tool compound to study the mechanism of action of certain receptors and enzymes.

Mechanism of Action

3-(4-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the CB1 cannabinoid receptor. It binds to the receptor and prevents the binding of endogenous ligands such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of appetite, mood, and pain sensation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity drug. It has also been shown to have analgesic effects, reducing pain sensation in animal models. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide has several advantages as a tool compound for scientific research. It is a potent and selective antagonist of the CB1 cannabinoid receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain animal models.

Future Directions

There are several future directions for research involving 3-(4-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide. One potential direction is the development of more potent and selective CB1 cannabinoid receptor antagonists based on the structure of this compound. Another direction is the use of this compound as a tool compound to study the role of the CB1 cannabinoid receptor in various disease states, such as obesity, pain, and anxiety disorders. Additionally, this compound could be used as a starting point for the development of novel drugs that target the CB1 cannabinoid receptor for therapeutic purposes.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (3R,4R)-4-methoxyoxane-3-carboxamide to yield this compound. The overall yield of the synthesis is around 20%.

Scientific Research Applications

3-(4-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide has been extensively used in scientific research as a tool compound to study the mechanism of action of certain receptors and enzymes. It has been shown to be a potent and selective antagonist of the CB1 cannabinoid receptor, which is involved in the regulation of appetite, mood, and pain sensation. This compound has also been used to study the mechanism of action of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

properties

IUPAC Name

3-(4-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-22-15-6-7-23-9-14(15)18-16(21)13-8-12(19-20-13)10-2-4-11(17)5-3-10/h2-5,8,14-15H,6-7,9H2,1H3,(H,18,21)(H,19,20)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIVUGGFLNVTAP-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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